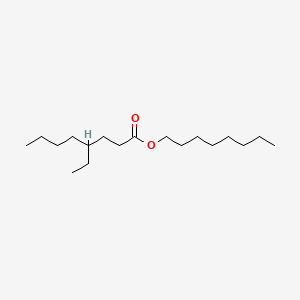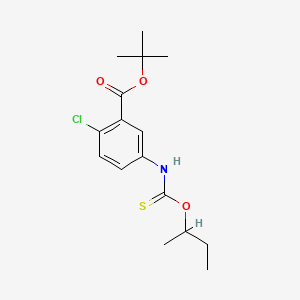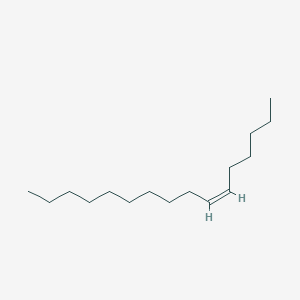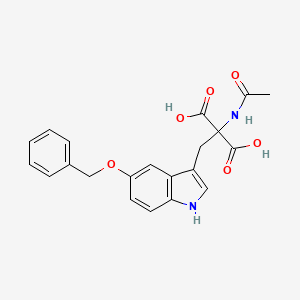
m-Toluamide, 2-((p-chlorobenzyl)oxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
m-Toluamide, 2-((p-chlorobenzyl)oxy)- is an organic compound with the molecular formula C15H14ClNO2 It is a derivative of toluamide, where the amide group is substituted with a p-chlorobenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of m-Toluamide, 2-((p-chlorobenzyl)oxy)- typically involves the reaction of m-toluamide with p-chlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
m-Toluamide, 2-((p-chlorobenzyl)oxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the p-chlorobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
m-Toluamide, 2-((p-chlorobenzyl)oxy)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties against various bacterial strains.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of m-Toluamide, 2-((p-chlorobenzyl)oxy)- involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to disrupt the cell membrane integrity of bacteria, leading to cell lysis and death. The compound may also inhibit key enzymes involved in bacterial metabolism, further contributing to its antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
Coumarin–benzimidazole hybrids: These compounds also exhibit broad-spectrum antimicrobial activity and share structural similarities with m-Toluamide, 2-((p-chlorobenzyl)oxy)-.
Monoamine oxidase B inhibitors: Compounds like 7-((3-chlorobenzyl)oxy)-4-((methylamino)methyl)-2H-chromen-2-one have similar structural features and are used in the treatment of neurodegenerative diseases.
Uniqueness
m-Toluamide, 2-((p-chlorobenzyl)oxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential antimicrobial activity make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
93944-74-2 |
|---|---|
Fórmula molecular |
C15H14ClNO2 |
Peso molecular |
275.73 g/mol |
Nombre IUPAC |
2-[(4-chlorophenyl)methoxy]-3-methylbenzamide |
InChI |
InChI=1S/C15H14ClNO2/c1-10-3-2-4-13(15(17)18)14(10)19-9-11-5-7-12(16)8-6-11/h2-8H,9H2,1H3,(H2,17,18) |
Clave InChI |
ZXQNCYPJDCCDHP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C(=O)N)OCC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


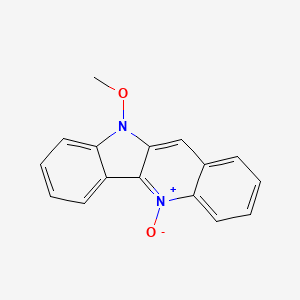

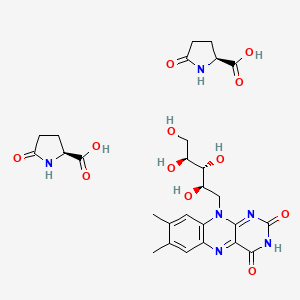
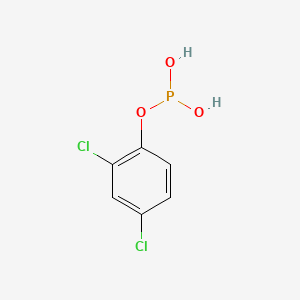
![[3-[(9-Benzyl-2-chloro-purin-6-yl)amino]phenyl] propanoate](/img/structure/B12673143.png)


![1,4-[(3-(1-Methylethoxy)propyl]amino]anthraquinone](/img/structure/B12673169.png)
